molecular formula C21H17ClO3 B11149083 8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11149083
M. Wt: 352.8 g/mol
InChI Key: WJFYZLKFCRQDQN-VMPITWQZSA-N
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Description

8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

The synthesis of 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common synthetic route includes the reaction of a chromene derivative with a phenylprop-2-en-1-yl group under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other chromene derivatives such as:

The uniqueness of 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific structural features and the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

8-chloro-7-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H17ClO3/c22-18-12-17-15-9-4-10-16(15)21(23)25-19(17)13-20(18)24-11-5-8-14-6-2-1-3-7-14/h1-3,5-8,12-13H,4,9-11H2/b8-5+

InChI Key

WJFYZLKFCRQDQN-VMPITWQZSA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC=CC4=CC=CC=C4

Origin of Product

United States

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